![molecular formula C19H13FN4OS B2749586 5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034536-38-2](/img/structure/B2749586.png)
5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide” is a chemical compound. It has been identified as a potent PB2 inhibitor, which is an important subunit of influenza RNA-dependent RNA polymerase (RdRP) and has been recognized as a promising target for the treatment of influenza .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, specific details about the physical and chemical properties of this compound are not available in the resources I have .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
This compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, the causative agent of tuberculosis (TB). These derivatives have shown inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their effectiveness in inhibiting the growth of the TB bacteria .
Influenza A Virus Polymerase Inhibition
Another promising application is as an inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA-dependent RNA polymerase (RdRP). This compound’s derivatives have been reported to show potent inhibitory activity, with dissociation constant (K_D) values of 0.11 μM and 0.19 μM in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays, respectively . This suggests potential use in the development of new anti-influenza drugs.
Antiviral Activity
Derivatives of this compound have also been explored for their antiviral activity . One such derivative showed an effective concentration (EC50) of 1.025 μM in antiviral activity assays and a cytotoxic concentration (CC50) greater than 100 μM, indicating a good therapeutic index .
Cytotoxicity Evaluation
The cytotoxic effects of these compounds have been evaluated on HEK-293 (human embryonic kidney) cells. The results suggest that the most active compounds are non-toxic to human cells, which is crucial for the development of safe pharmaceutical agents .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of these compounds with their biological targets. These studies reveal the suitability of the derivatised conjugates for further development as they show favorable interactions with the binding sites of their targets .
Synthesis of Fluorinated Imatinib Base
The compound has been used in the synthesis of fluorinated imatinib base, a derivative of imatinib which is used in the treatment of certain types of cancer. This indicates its role in the development of novel cancer therapeutics .
Wirkmechanismus
Target of Action
The primary target of this compound is the Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern . The compound has been designed and synthesized as a potent anti-tubercular agent .
Mode of Action
The compound interacts with its target by inhibiting the growth of Mycobacterium tuberculosis H37Ra It’s worth noting that similar compounds have been found to inhibit the rna-dependent rna polymerase (rdrp) of the influenza virus .
Biochemical Pathways
The compound likely affects the biochemical pathways related to the growth and replication of Mycobacterium tuberculosis H37Ra . .
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound effectively inhibits the growth of the bacterium at these concentrations.
Eigenschaften
IUPAC Name |
5-fluoro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4OS/c20-14-3-4-16-13(8-14)9-17(26-16)19(25)24-11-15-18(23-7-6-22-15)12-2-1-5-21-10-12/h1-10H,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTYRBLGALRSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.